molecular formula C50H64N10O12S2 B612397 H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH CAS No. 879497-82-2

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

Cat. No. B612397
CAS RN: 879497-82-2
M. Wt: 1061.24
InChI Key: LRELVPJTCGYTSS-XKDXTNGGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH, also known as DT-2, is a peptide that has gained significant attention in the field of scientific research. It is a synthetic peptide that has been developed through chemical synthesis and has been found to have potential applications in various fields.

Scientific Research Applications

Binding Mode and Structure-Activity Relationships

  • Urotensin-II Receptor Ligands : H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH is studied as a ligand for the Urotensin-II receptor, a G protein-coupled receptor. Analogs like P5U and urantide have been synthesized, showing varied potency and antagonist effects. These studies involve replacing amino acid residues to understand their impact on binding and activity, contributing significantly to our knowledge of peptide-receptor interactions and vasoconstriction mechanisms (Grieco et al., 2009).

Conformational Studies

  • Understanding Peptide Structure : Research on conformational preferences of peptide analogs like urantide in specific environments (like DPC micelles) and developing interaction models with receptors help in designing new peptides and small molecules as UTR antagonists. This is particularly relevant for understanding the treatment of atherosclerosis (Brancaccio et al., 2014).

Design and Synthesis of Analogs

  • Synthesis of Stable Analogues : Efforts to replace disulfide bridges in peptides with chemically stable moieties have been made, such as synthesizing lactam analogues of the human urotensin II minimum active fragment. These studies are essential for understanding the peptide's biological activity and structural analysis using techniques like NMR and molecular modeling (Grieco et al., 2002).

Biological and Functional Characterization

  • Receptor Binding and Activity : Research on Urotensin II-related peptides and their analogs focuses on understanding their binding affinity and biological activity, particularly in the context of cardiovascular homeostasis. This includes assessing the impact of various modifications on the peptide's structure and function, essential for therapeutic applications (Brkovic et al., 2003).

Pharmacological Potential

  • Therapeutic Applications : The studies on these peptides and their analogs, especially in relation to the Urotensin-II receptor, have implications in understanding and potentially treating cardiovascular diseases. This research is paving the way for developing new drugs that target these receptors for therapeutic purposes (Billard et al., 2019).

properties

IUPAC Name

(2S)-2-[[(4R,7S,10S,13R,16S,19R)-19-[[(2S)-2-amino-3-carboxypropanoyl]amino]-10-(2-aminoethyl)-16-benzyl-7-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-20,20-dimethyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]amino]-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H64N10O12S2/c1-26(2)40(49(71)72)59-47(69)38-25-73-74-50(3,4)41(60-42(64)32(52)23-39(62)63)48(70)57-36(20-27-10-6-5-7-11-27)44(66)56-37(22-29-24-53-33-13-9-8-12-31(29)33)46(68)54-34(18-19-51)43(65)55-35(45(67)58-38)21-28-14-16-30(61)17-15-28/h5-17,24,26,32,34-38,40-41,53,61H,18-23,25,51-52H2,1-4H3,(H,54,68)(H,55,65)(H,56,66)(H,57,70)(H,58,67)(H,59,69)(H,60,64)(H,62,63)(H,71,72)/t32-,34-,35-,36-,37+,38-,40-,41+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRELVPJTCGYTSS-XKDXTNGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CSSC(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)C(CC(=O)O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)[C@@H]1CSSC([C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)CCN)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)NC(=O)[C@H](CC(=O)O)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H64N10O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1061.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Reactant of Route 2
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Reactant of Route 3
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Reactant of Route 4
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Reactant of Route 5
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH
Reactant of Route 6
H-Asp-Pen(1)-Phe-D-Trp-Dab-Tyr-Cys(1)-Val-OH

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